

# Physicochemical Characterization and Development Profile of Ac-AETFYVD

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## Compound of Interest

Compound Name:	Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH <sub>2</sub>
CAS No.:	134938-79-7
Cat. No.:	B12649826

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## Executive Summary

The acetylated heptapeptide Ac-AETFYVD (Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-OH) represents a distinct class of acidic, amphipathic oligopeptides often encountered in protein-protein interaction (PPI) inhibition or as mimetic fragments of larger anionic protein domains. Its physicochemical profile is dominated by a highly acidic isoelectric point (pI), significant aromatic hydrophobicity driven by the central Phe-Tyr-Val core, and N-terminal acetylation which confers resistance to aminopeptidases.

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis challenges, and analytical strategies required for the development of Ac-AETFYVD as a research reagent or therapeutic candidate.

## Chemical Identity and Structural Analysis[1] Molecular Configuration

The peptide consists of seven amino acid residues capped with an acetyl group at the N-terminus. The C-terminus is assumed to be a free carboxylic acid unless amidated for specific receptor targeting; for this profile, we analyze the standard free acid form (Ac-AETFYVD-OH).

Parameter	Detail
Sequence	Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-OH
One-Letter Code	Ac-AETFYVD
Empirical Formula	C
	H
	N
	O
Molecular Weight	~943.99 Da (Average) / 943.42 Da (Monoisotopic)
Modifications	N-terminal Acetylation (removes +1 charge)

## Structural Logic

- **N-Terminal Acetylation:** Neutralizes the cationic amine, preventing electrostatic repulsion with cationic targets and enhancing stability against exopeptidases.
- **Acidic Flanks (Glu-2, Asp-7):** The presence of Glutamic acid (Pos 2) and Aspartic acid (Pos 7) creates a "negative clamp" around the hydrophobic core.
- **Hydrophobic Core (Phe-4, Tyr-5, Val-6):** This region (FYV) is likely the pharmacophore responsible for binding affinity, driven by  
-  
stacking (Phe, Tyr) and van der Waals forces (Val).

## Physicochemical Profile

## Ionization and Isoelectric Point (pI)

Unlike standard peptides, Ac-AETFYVD lacks basic residues (Arg, Lys, His) and has a blocked N-terminus. Its ionization is driven solely by the carboxylic acids and the phenolic hydroxyl of Tyrosine.

- Acidic Groups: Glu (-COOH, pKa ~4.2), Asp (-COOH, pKa ~3.9), C-term (-COOH, pKa ~3.6).
- Weak Acid: Tyr (Phenolic -OH, pKa ~10.1).
- Net Charge (pH 7.4): -3 (All carboxyls deprotonated).
- Theoretical pI: ~2.8 - 3.2.

Implication: The peptide is highly soluble in neutral and basic buffers (pH > 5) due to strong electrostatic repulsion preventing aggregation. However, at pH < 4, protonation of the carboxyls neutralizes the charge, significantly increasing the risk of precipitation due to the hydrophobic FYV core.

## Hydrophobicity and Solubility

Despite the net negative charge, the Grand Average of Hydropathy (GRAVY) score is modulated by the bulky aromatic residues.

- Solubility Profile:
  - pH 7.4 (PBS): High solubility (> 5 mg/mL).
  - pH 2.0 (0.1% TFA): Reduced solubility. The peptide may aggregate or stick to hydrophobic surfaces (e.g., HPLC columns).
- UV Absorbance: Strong absorbance at 280 nm (

) due to Tyrosine. Phenylalanine contributes minor absorbance at 257 nm.

## Stability and Degradation Pathways[2]

### Chemical Instability Risks

While acetylation protects the N-terminus, the sequence contains specific hotspots for chemical degradation:

- **Aspartimide Formation (Asp-7):** Although Asp is C-terminal, if the peptide were amidated or extended, the Val-Asp motif is prone to succinimide formation under basic conditions, leading to racemization (D-Asp) or isomerization (isoAsp). In the free acid form, this risk is lower but non-zero during synthesis.
- **Oxidation (Tyr-5):** Tyrosine can undergo oxidation to dityrosine or nitrotyrosine under high oxidative stress, though it is more stable than Methionine or Cysteine.
- **Hydrolysis:** The peptide bond between Asp and Val is susceptible to acid-catalyzed hydrolysis during prolonged storage in acidic media.

### Biological Stability

- **Exopeptidases:** High resistance due to N-terminal acetylation.
- **Endopeptidases:** The Phe-Tyr and Tyr-Val bonds are potential substrates for chymotrypsin-like proteases (cleave C-terminal to aromatics).

## Synthesis and Purification Strategy

### Solid Phase Peptide Synthesis (SPPS)

The synthesis follows standard Fmoc/tBu chemistry.

- **Resin Selection:** Wang resin is preferred for C-terminal acid peptides. Pre-loaded Fmoc-Asp(OtBu)-Wang resin prevents racemization during the first coupling.
- **Coupling Reagents:** DIC/Oxyma or HBTU/DIEA.

- Acetylation Step: Performed on-resin after the final Fmoc removal using Acetic Anhydride/Pyridine or Acetic Anhydride/DIEA.

## Purification Protocol (RP-HPLC)

Due to the acidic nature of Ac-AETFYVD, standard TFA (0.1%) buffers may suppress ionization too much, causing retention time shifts or peak tailing.

- Mobile Phase A: Water + 0.1% TFA (or 10mM Ammonium Acetate pH 8 for better peak shape if acidic aggregation occurs).
- Mobile Phase B: Acetonitrile + 0.1% TFA.
- Gradient: Shallow gradient (e.g., 20-50% B over 30 min) focused on the hydrophobic aromatic region.

## Analytical Workflow Visualization

The following diagram outlines the critical path for the production and quality control of Ac-AETFYVD, emphasizing the logic gates for purity and identity.



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Figure 1: Production and Quality Control Workflow for Ac-AETFYVD.

## Experimental Protocols

### Solubility & Stability Assay

To validate the theoretical physicochemical profile, the following protocol is recommended:

Materials:

- Peptide Ac-AETFYVD (Lyophilized powder)

- Buffers: PBS (pH 7.4), Acetate (pH 4.0), Glycine-HCl (pH 2.0).

Protocol:

- Stock Prep: Dissolve 1 mg peptide in 100  $\mu$ L PBS (Target 10 mg/mL). Observe for clarity.
- pH Stress: Dilute stock 1:10 into pH 2.0, 4.0, and 7.4 buffers.
- Incubation: Incubate at 37°C for 24 hours.
- Analysis: Centrifuge at 10,000 x g for 5 min to pellet aggregates. Analyze supernatant by RP-HPLC (280 nm detection).
- Criteria: Loss of peak area > 5% indicates precipitation or degradation.

## Mass Spectrometry Confirmation

Method: ESI-MS (Electrospray Ionization)

- Mode: Negative Ion Mode (preferred due to acidic residues).
- Expected m/z:
  - [M-H]  
: 942.41
  - [M-2H]  
: 470.70
- Note: Positive mode may yield low sensitivity due to lack of basic sites; if used, look for [M+Na]  
or [M+H]  
(944.42).

## References

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